N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

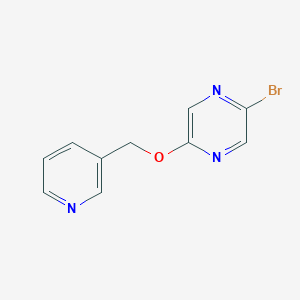

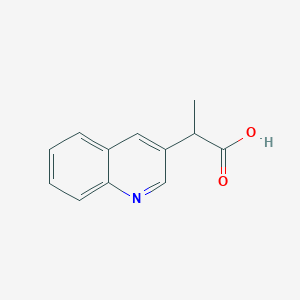

“N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a methoxy group (-OCH3) and a benzamide moiety, which consists of a benzene ring attached to an amide group.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The furan ring introduces aromaticity into the molecule, and the presence of the amide group could lead to the formation of hydrogen bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the aromatic furan ring could affect its solubility, boiling point, and melting point .Applications De Recherche Scientifique

Anticancer and Antiangiogenic Activity

N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzamide and its derivatives have been explored for their potential in cancer treatment, particularly due to their anticancer and antiangiogenic properties. A notable study by Romagnoli et al. (2015) designed and synthesized a series of compounds with structural similarities, demonstrating significant antiproliferative activity against cancer cells. The most promising compound from this series inhibited cancer cell growth at nanomolar concentrations, bound to the colchicine site of tubulin, induced apoptosis, and showed potent vascular disrupting properties derived from the effect on vascular endothelial cells, both in vitro and in vivo. This highlights the compound's potential in disrupting tumor vasculature and inhibiting tumor growth (Romagnoli et al., 2015).

Antibacterial Properties

Another aspect of scientific research on this compound is its potential antibacterial properties. Haydon et al. (2010) explored analogues of 3-Methoxybenzamide, a weak inhibitor of the essential bacterial cell division protein FtsZ, leading to the identification of potent antistaphylococcal compounds with improved pharmaceutical properties. This suggests that derivatives of N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxybenzamide could be effective in combating bacterial infections, particularly those resistant to traditional antibiotics (Haydon et al., 2010).

Chemical Synthesis and Reactivity

In the realm of chemical synthesis, Xu et al. (2018) demonstrated chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides through Rh(III)-catalyzed C-H activation. This showcases the versatility of N-methoxybenzamide derivatives in facilitating diverse chemical transformations, enabling the synthesis of complex molecules for various applications (Xu et al., 2018).

Inhibitors of Bacterial Cell Division

Ohashi et al. (1999) identified that 3-Methoxybenzamide derivatives inhibit cell division in Bacillus subtilis, leading to filamentation and eventually cell lysis. This highlights the compound's role in interfering with bacterial cell division, offering insights into new antimicrobial strategies (Ohashi et al., 1999).

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-19-13-4-2-11(3-5-13)15(18)16-8-6-14(17)12-7-9-20-10-12/h2-5,7,9-10,14,17H,6,8H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQBRZGGFDUDCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCC(C2=COC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2379637.png)

![(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid](/img/no-structure.png)

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2379651.png)

![2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione](/img/structure/B2379653.png)

![Ethyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B2379655.png)

![3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide](/img/structure/B2379656.png)